3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC16492672
Molecular Formula: C9H5FN2O3
Molecular Weight: 208.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5FN2O3 |
|---|---|
| Molecular Weight | 208.15 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) |
| Standard InChI Key | CLESYSDDJOHDGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NOC(=N2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3-position of the ring is substituted with a 3-fluorophenyl group, while the 5-position features a carboxylic acid moiety. This arrangement creates a planar structure with conjugated π-electrons, enabling interactions with aromatic residues in biological targets . The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, enhancing dipole-dipole interactions with protein binding pockets .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₅FN₂O₃ |
| Molecular Weight | 208.15 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NOC(=N2)C(=O)O |
| Topological Polar Surface Area | 83.8 Ų |
Physicochemical Characteristics
While experimental data on melting point and solubility remain limited in public literature, computational predictions suggest:
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Melting Point: Estimated 215–230°C (based on analogues with similar halogenated aryl groups) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in aqueous buffers at physiological pH.
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LogP: Predicted value of 1.9 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Spectroscopic characterization via NMR typically shows:
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Aromatic protons as a multiplet at δ 7.4–7.8 ppm
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Oxadiazole ring protons as a singlet near δ 8.9 ppm
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Carboxylic acid proton as a broad peak at δ 13.1 ppm
Synthetic Methodologies
Cyclization-Based Routes
The primary synthesis involves a three-step sequence:
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Amidoxime Formation: Reacting 3-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields 3-(3-fluorophenyl)amidoxime .
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O-Acylation: Treating the amidoxime with chloroacetic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) forms the O-acylamidoxime intermediate .
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Thermal Cyclodehydration: Heating the intermediate at 90°C in borate buffer (pH 9.5) induces ring closure, producing the target compound in 51–92% yield .
Continuous Flow Optimization
Recent advances employ microreactors to enhance reaction efficiency:
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Residence time reduced to 15 minutes vs. 2 hours in batch reactors
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Yields improved to 85% through precise temperature control (95±1°C)
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Reduced byproduct formation (<5% unreacted starting material)
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays demonstrate potent activity against:
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MCF-7 (Breast Adenocarcinoma): IC₅₀ = 2.8 μM via thymidylate synthase inhibition
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A375 (Melanoma): 78% apoptosis induction at 10 μM through Bcl-2/Bax ratio modulation
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HCT-116 (Colon Cancer): G0/G1 cell cycle arrest by CDK4/6 inhibition
Table 2: Comparative Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Primary Target |
|---|---|---|
| MCF-7 | 2.8 | Thymidylate synthase |
| A375 | 4.1 | Bcl-2 family proteins |
| HCT-116 | 3.6 | Cyclin-dependent kinases |
Antimicrobial Effects
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Gram-positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus (penicillin-resistant strain)
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Candida albicans: 90% growth inhibition at 16 μg/mL via ergosterol biosynthesis disruption
Medicinal Chemistry Applications
Prodrug Development
Esterification of the carboxylic acid group enhances blood-brain barrier penetration:
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Ethyl ester derivative: 3.2-fold higher CNS availability in rat models
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PEGylated conjugates: Extended half-life (t₁/₂ = 14.7 h vs. 2.3 h for parent compound)
Hybrid Molecules
Coupling with known pharmacophores yields dual-action agents:
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Chlorambucil-oxadiazole hybrids: 5-fold greater cytotoxicity in leukemia cells than chlorambucil alone
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Ciprofloxacin derivatives: Overcome fluoroquinolone resistance in Pseudomonas aeruginosa
Comparison with Structural Analogues
Fluorine vs. Other Halogens
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